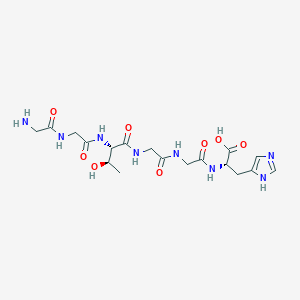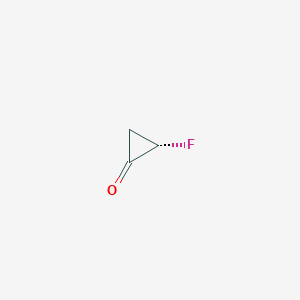
(2S)-2-Fluorocyclopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Fluorocyclopropan-1-one is an organic compound characterized by a cyclopropane ring substituted with a fluorine atom and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Fluorocyclopropan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorinated diazo compound with an alkene under the influence of a transition metal catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and decomposition of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Fluorocyclopropan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-Fluorocyclopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Fluorocyclopropan-1-one involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can induce strain in target molecules, affecting their reactivity. The ketone group can act as an electrophile, facilitating nucleophilic attack and subsequent chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Fluorocyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(1R,2S)-2-Fluorocyclopropanamine: Contains an amine group instead of a ketone.
(2S,4S)-4-Fluorocyclopropan-1-ol: Contains an alcohol group instead of a ketone.
Uniqueness
(2S)-2-Fluorocyclopropan-1-one is unique due to the presence of both a fluorine atom and a ketone group on a strained cyclopropane ring. This combination of functional groups and ring strain imparts distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
496916-09-7 |
|---|---|
Fórmula molecular |
C3H3FO |
Peso molecular |
74.05 g/mol |
Nombre IUPAC |
(2S)-2-fluorocyclopropan-1-one |
InChI |
InChI=1S/C3H3FO/c4-2-1-3(2)5/h2H,1H2/t2-/m0/s1 |
Clave InChI |
VXUYNRQBKFFRKO-REOHCLBHSA-N |
SMILES isomérico |
C1[C@@H](C1=O)F |
SMILES canónico |
C1C(C1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
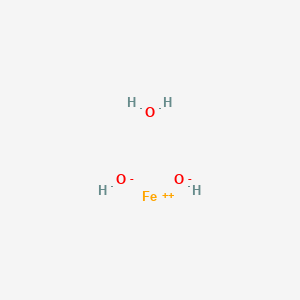
![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)
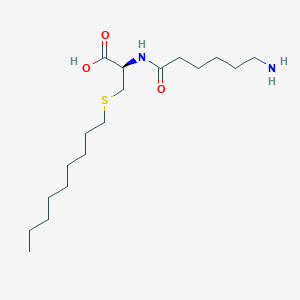
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)

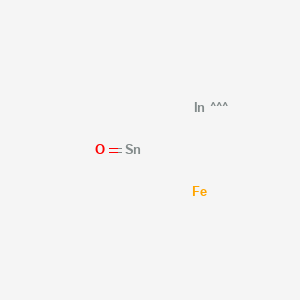
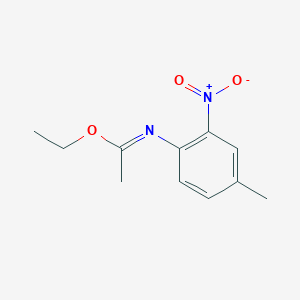

![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
